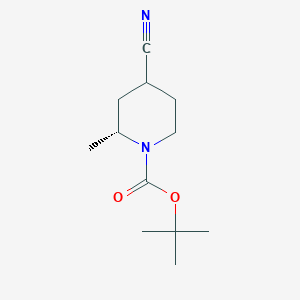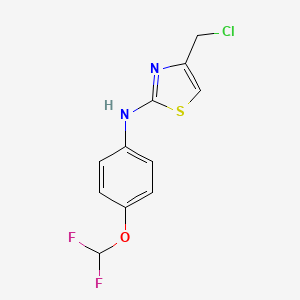
4-(Chloromethyl)-N-(4-(difluoromethoxy)phenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-N-(4-(difluoromethoxy)phenyl)thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-N-(4-(difluoromethoxy)phenyl)thiazol-2-amine typically involves the reaction of 4-(difluoromethoxy)aniline with thiazole derivatives under specific conditions. The process often includes chloromethylation and subsequent amination reactions. The reaction conditions may vary, but they generally require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process is monitored to maintain the desired temperature, pressure, and pH levels. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-N-(4-(difluoromethoxy)phenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new thiazole derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-N-(4-(difluoromethoxy)phenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-N-(4-(difluoromethoxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: Known for its use as a corrosion inhibitor.
4-Phenyl thiazol-2-amine: Investigated for its anticancer properties.
Uniqueness
4-(Chloromethyl)-N-(4-(difluoromethoxy)phenyl)thiazol-2-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its difluoromethoxy group, in particular, may enhance its stability and bioavailability compared to other thiazole derivatives.
Eigenschaften
Molekularformel |
C11H9ClF2N2OS |
|---|---|
Molekulargewicht |
290.72 g/mol |
IUPAC-Name |
4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9ClF2N2OS/c12-5-8-6-18-11(16-8)15-7-1-3-9(4-2-7)17-10(13)14/h1-4,6,10H,5H2,(H,15,16) |
InChI-Schlüssel |
XMVWWQASTXOZAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)CCl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


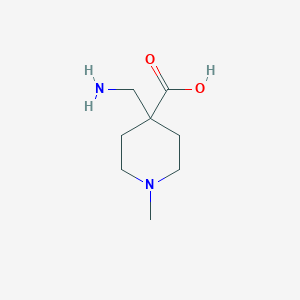

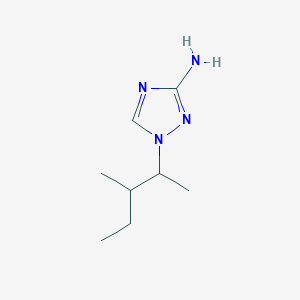
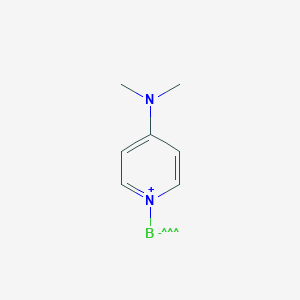
![2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13331990.png)
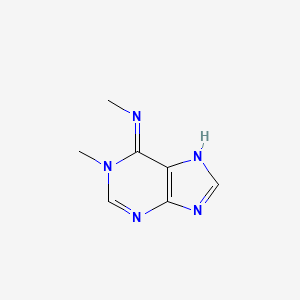
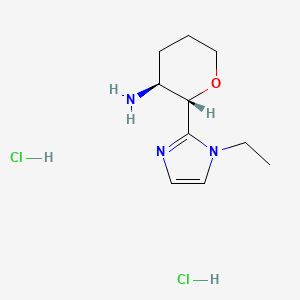
![2,4,7,11-Tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13332014.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B13332020.png)
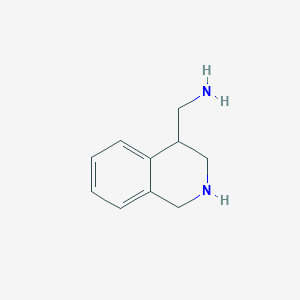
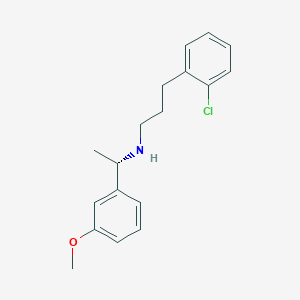
![2-(8-(Hydroxymethyl)-3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B13332032.png)
